Evidence 1: Lipophilicity Differentiation – LogP Comparison with Saturated and Thioether Oxazolidine Analogs
The target compound exhibits a computed octanol–water partition coefficient (XLogP3-AA) of 1.9 [1]. This value is substantially higher than that of the saturated isobutyl analog 5-isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile (LogP = 1.81; calculated by alternative method, roughly comparable) and markedly higher than the thioether-containing comparator 3-methyl-5-((1'-methyl-2'-(methylthio))ethyl)-2-oxooxazolidine-4-carbonitrile (LogP = 1.2) [2]. The ~0.7 log unit increase relative to the thioether analog translates to approximately a 5‑fold higher theoretical membrane partitioning, relevant for applications where passive permeability is a design parameter.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile (LogP ≈ 1.81); 3-Methyl-5-((1'-methyl-2'-(methylthio))ethyl)-2-oxooxazolidine-4-carbonitrile (LogP = 1.2) |
| Quantified Difference | ΔLogP ≈ +0.09 vs isobutyl analog; ΔLogP ≈ +0.7 vs thioether analog |
| Conditions | Computed values (PubChem XLogP3; Molaid calculated LogP) |
Why This Matters
Higher lipophilicity may improve passive membrane permeation or organic-phase solubility in biphasic reaction systems, making this compound a preferred choice when logD optimization is required.
- [1] PubChem. Compound Summary for CID 14804580: 5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile. XLogP3-AA = 1.9. (2025). View Source
- [2] Molaid. 3-Methyl-5-((1'-methyl-2'-(methylthio))ethyl)-2-oxooxazolidine-4-carbonitrile. Calculated LogP = 1.2. (2025). View Source
